molecular formula C12H10O3 B131857 4-Methoxy-1-naphthoic acid CAS No. 13041-62-8

4-Methoxy-1-naphthoic acid

Cat. No.: B131857
CAS No.: 13041-62-8
M. Wt: 202.21 g/mol
InChI Key: WRQHSQDGYYDRMX-UHFFFAOYSA-N
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Description

4-Methoxy-1-naphthoic acid is a valuable synthetic intermediate in advanced organic and medicinal chemistry research. Its naphthalene core, substituted with a methoxy group and carboxylic acid, makes it a versatile precursor for constructing complex molecular architectures. In synthetic methodology, this compound serves as a key substrate for studying reduction processes; it is known to undergo complete demethoxylation upon treatment with metal-ammonia solutions, providing a direct route to other naphthoic acid derivatives . Furthermore, its primary research application is in the preparation of α-aryl/pyridinyl ethanolamines, which are investigated as selective agonists for the β3 adrenergic receptor . This makes this compound a compound of significant interest in early-stage pharmaceutical development for exploring new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQHSQDGYYDRMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354169
Record name 4-methoxy-1-naphthoic acid
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13041-62-8
Record name 4-Methoxy-1-naphthalenecarboxylic acid
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Record name 4-methoxy-1-naphthoic acid
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Record name 4-methoxynaphthalene-1-carboxylic acid
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The Place of Naphthoic Acid Derivatives in Organic Chemistry

Naphthoic acid derivatives are a class of organic compounds built upon the naphthalene (B1677914) ring system, featuring at least one carboxylic acid group. ontosight.aiontosight.ai Naphthalene itself is a foundational molecule in the study of polycyclic aromatic hydrocarbons. umsl.edu The addition of functional groups, such as carboxylic acids, to the naphthalene core creates a diverse family of compounds with wide-ranging applications. ontosight.aiontosight.ai

These derivatives serve as crucial intermediates and building blocks in organic synthesis. ontosight.ai The reactivity of the carboxylic acid group allows for a variety of chemical transformations, including esterification and the formation of amides, enabling the construction of more complex molecular architectures. ontosight.ai Furthermore, the specific positioning of substituents on the naphthalene rings influences the electronic properties and reactivity of the molecule. umsl.edu This structural versatility makes naphthoic acid derivatives valuable in fields such as medicinal chemistry, materials science, and the production of dyes and pigments. ontosight.aiontosight.ainbinno.com For instance, some derivatives have been investigated for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai

Research Focus on 4 Methoxy 1 Naphthoic Acid

Established Synthetic Pathways

Traditional methods for synthesizing this compound have been well-documented in chemical literature. These pathways, while reliable, often involve multiple steps and specific reaction conditions.

Grignard Synthesis Applications

A common and effective method for preparing this compound is through a Grignard reaction. benchchem.comcdnsciencepub.com This process typically involves the reaction of a Grignard reagent, such as 1-naphthylmagnesium bromide, with a suitable starting material. In one approach, 1-bromo-4-methoxynaphthalene is treated with n-butyllithium to form 4-methoxy-1-naphthyllithium, which is then carboxylated by bubbling carbon dioxide gas through the reaction mixture. benchchem.com Subsequent acidification yields the desired this compound. benchchem.com

Another variation involves the reaction of the appropriate Grignard reagent with carbon dioxide. cdnsciencepub.com The versatility of Grignard reagents allows for their use in various synthetic strategies, providing a reliable route to the target molecule. oup.com

Sodium Hypochlorite (B82951) Oxidation of Acetylnaphthalenes

The oxidation of acetylnaphthalenes using sodium hypochlorite is another established method for producing naphthoic acids. cdnsciencepub.com Specifically, 4-methoxy-1-acetylnaphthalene can be oxidized to form this compound. benchchem.com However, this reaction can be challenging, with some studies noting that treatment of 4-methoxy-1-acetylnaphthalene with hypochlorite solution can lead to nuclear oxidation, complicating the synthesis. cdnsciencepub.com

Successful execution of this oxidation often requires careful control of reaction conditions. Key factors for a successful reaction include the precise preparation of the hypochlorite solution, maintaining a temperature between 0-10°C, and carefully controlling the amount of chlorine used. cdnsciencepub.com It is also crucial to reflux the mixture until no residual ketone is present. cdnsciencepub.com

Starting MaterialOxidizing AgentKey ConditionsProductChallenges
4-Methoxy-1-acetylnaphthaleneSodium Hypochlorite0-10°C, controlled chlorine, refluxThis compoundPotential for nuclear oxidation

Alkaline Hydrolysis of Nitrile Precursors

The alkaline hydrolysis of nitrile precursors presents another viable pathway to this compound. cdnsciencepub.com This method involves the conversion of a cyano group on the naphthalene (B1677914) ring to a carboxylic acid. For instance, 4-methoxy-1-cyanonaphthalene can be hydrolyzed under alkaline conditions to yield this compound. It has been noted that acid hydrolysis is often ineffective for this transformation, making alkaline conditions essential. cdnsciencepub.com

Advanced and Emerging Synthetic Techniques

In recent years, advancements in chemical synthesis have led to the development of more efficient and scalable methods for producing fine chemicals. These modern techniques are being applied to the synthesis of this compound to improve yield, purity, and sustainability.

Continuous Flow Manufacturing Processes

Continuous flow chemistry is emerging as a powerful tool for the synthesis of organic compounds, offering advantages in terms of heat management, mixing efficiency, and scalability. benchchem.com For the industrial production of this compound, adapting hydrolysis methods to a continuous flow process can be beneficial. benchchem.com While laboratory-scale batch reactions can achieve high yields and purity, scaling up to pilot and industrial levels presents challenges such as managing exothermic reactions and efficiently removing byproducts. benchchem.com

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Reactor Volume1 L100 L10,000 L
Temperature ControlBatchContinuousContinuous
Yield92%88%85%
Purity96.2%94%90%

Multi-step Cascade Reactions

Cascade reactions, where multiple chemical transformations occur in a single pot, offer an efficient strategy for synthesizing complex molecules. researchgate.net While specific applications of cascade reactions for the direct synthesis of this compound are still an area of active research, the principles of this approach are being used to create related naphthoquinone structures. nih.gov The development of one-pot syntheses for substituted naphthoic acids, aiming to improve efficiency and reduce waste by avoiding the isolation of intermediates, is a promising area of research. researchgate.net

Cyclization Studies in Methoxy-Substituted Naphthoic Acids

Cyclization reactions are a fundamental strategy in the synthesis of polycyclic aromatic compounds like naphthoic acids. Studies have investigated the cyclization of precursor molecules to form the characteristic naphthalene ring system with desired substitutions.

One area of investigation has been the cyclization of half-esters derived from Stobbe condensation products. For instance, the isomeric mixture of ethyl half-esters produced from the condensation of propiophenone (B1677668) with diethyl succinate (B1194679) can be cyclized using sodium acetate (B1210297) in acetic anhydride. cdnsciencepub.com This process yields methyl 4-acetoxy-1-ethyl-2-naphthoate, which can then be converted into 1-ethyl-4-methoxy-2-naphthoic acid. cdnsciencepub.com

Further research has focused on the synthesis of methoxy-substituted 1-phenyl-4-hydroxy-2-naphthoic acids, which involves crucial cyclization steps. acs.org These studies provide insights into the formation of the naphthoic acid core under various reaction conditions. Additionally, electrophilic cyclization of specific arene-containing propargylic alcohols has been shown to be an efficient method for preparing a variety of substituted naphthalenes under mild conditions. nih.gov This methodology, which can be extended to create diverse naphthalene derivatives, proceeds via a 6-endo-dig cyclization mechanism. nih.gov

Synthesis of Structurally Related Methoxy-Naphthoic Acid Isomers and Derivatives

The synthesis of isomers and derivatives of this compound often involves multi-step procedures starting from functionalized naphthalenes or by constructing the naphthalene ring with the desired substitution pattern.

A common route to this compound itself is through a Grignard synthesis. cdnsciencepub.com This involves the reaction of an appropriate Grignard reagent with carbon dioxide. cdnsciencepub.comorgsyn.org An alternative approach mentioned in the literature is the sodium hypochlorite oxidation of the corresponding acetylnaphthalene, although this method proved to be challenging for 4-methoxy-1-acetylnaphthalene, which tended to undergo nuclear oxidation. cdnsciencepub.com

The synthesis of various isomers has also been well-documented. For example, 2-methoxy-3-naphthoic acid can be prepared from 2-hydroxy-3-naphthoic acid by reaction with methyl iodide in the presence of sodium hydride, followed by hydrolysis. prepchem.com6-Methoxy-1-naphthoic acid has been synthesized by the hydrolysis of its corresponding ester under basic conditions. chemicalbook.com

Derivatives such as halogenated methoxy-naphthoic acids are also important synthetic targets. 1-Methoxy-4-bromo-2-naphthoic acid can be prepared from the methyl ester of 1-hydroxy-2-naphthoic acid. The synthesis involves bromination, followed by methylation of the hydroxyl group, and finally, hydrolysis of the ester to yield the carboxylic acid. google.com

Another synthetic strategy involves the rearrangement of oxabenzonorbornadienes. A Lewis acid-mediated 1,2-acyl shift of these compounds can lead to the formation of 1-hydroxy-2-naphthoic acid esters. escholarship.org The electronic properties of substituents, such as a methoxy group, can direct the regioselectivity of this rearrangement, influencing the formation of different constitutional isomers. escholarship.org

The following table summarizes the key compounds mentioned and their synthetic context.

Compound NameSynthetic Context
This compoundPrepared via Grignard synthesis. cdnsciencepub.com
1-Ethyl-4-methoxy-2-naphthoic acidSynthesized from the cyclization of a half-ester followed by conversion. cdnsciencepub.com
Methoxy-substituted 1-phenyl-4-hydroxy-2-naphthoic acidsSynthesized via cyclization studies. acs.org
2-Methoxy-3-naphthoic acidPrepared from 2-hydroxy-3-naphthoic acid. prepchem.com
6-Methoxy-1-naphthoic acidSynthesized by the hydrolysis of its ester. chemicalbook.com
1-Methoxy-4-bromo-2-naphthoic acidPrepared from the methyl ester of 1-hydroxy-2-naphthoic acid through a multi-step process. google.com
1-Hydroxy-2-naphthoic acid estersFormed via an unexpected Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes. escholarship.org
1-Hydroxy-4-naphthoic acid estersFormation influenced by the electronic properties of directing substituents during rearrangement. escholarship.org
Methyl 4-acetoxy-1-ethyl-2-naphthoateAn intermediate formed during the cyclization reaction to produce 1-ethyl-4-methoxy-2-naphthoic acid. cdnsciencepub.com

Chemical Reactivity, Functionalization, and Derivatization of 4 Methoxy 1 Naphthoic Acid

Reaction Mechanisms and Pathways

The reactivity of 4-Methoxy-1-naphthoic acid is characterized by reactions involving its functional groups and the aromatic naphthalene (B1677914) system. These include oxidation, reduction, and electrophilic aromatic substitution, each proceeding through specific mechanisms and pathways.

Oxidation Reactions

While the naphthalene ring system of this compound is relatively stable to oxidation under mild conditions, the functional groups can be susceptible to oxidative transformations. The synthesis of this compound itself often involves an oxidation step. For instance, the oxidation of 4-methoxy-1-acetylnaphthalene with a hypochlorite (B82951) solution directly yields this compound. This reaction proceeds via a haloform-type reaction mechanism where the acetyl group is converted into a carboxylic acid.

ReactantOxidizing AgentProductReaction Type
4-Methoxy-1-acetylnaphthaleneSodium hypochloriteThis compoundOxidation

Reduction Reactions, Including Selective Reduction

The carboxylic acid and the naphthalene ring of this compound can undergo reduction under different conditions. The selective reduction of one functional group in the presence of the other is a key strategy in its use as a synthetic intermediate.

The carboxylic acid group can be selectively reduced to a primary alcohol. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). This reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion attacks the carbonyl carbon of the carboxylic acid.

Conversely, the aromatic naphthalene core can be reduced under more forcing conditions, such as a Birch reduction. This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. For naphthoic acid derivatives, the Birch reduction typically leads to the reduction of the naphthalene ring system, forming dihydro or tetrahydro derivatives. The electron-withdrawing nature of the carboxylic acid group influences the regioselectivity of this reduction.

Functional GroupReducing AgentProduct
Carboxylic acidLithium aluminum hydride4-Methoxy-1-naphthalenemethanol
Naphthalene ringSodium in liquid ammoniaDihydro- or Tetrahydro-4-methoxy-1-naphthoic acid derivatives

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the naphthalene ring of this compound is governed by the directing effects of the existing methoxy (B1213986) and carboxylic acid substituents.

Methoxy Group (-OCH₃) at C4: The methoxy group is a powerful activating group and is ortho, para-directing. organicchemistrytutor.com In the context of the naphthalene ring, it strongly activates the ortho positions (C3 and C5) and the para position (C8) for electrophilic attack. This is due to the resonance donation of its lone pair of electrons into the aromatic system. youtube.com

Carboxylic Acid Group (-COOH) at C1: The carboxylic acid group is a deactivating group and is meta-directing. organicchemistrytutor.com It withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. It directs incoming electrophiles to the positions meta to itself, which are C3 and C6 on the same ring, and C5 and C7 on the adjacent ring.

PositionInfluence of -OCH₃ (at C4)Influence of -COOH (at C1)Overall Likelihood of Substitution
C2-Deactivated (ortho)Unlikely
C3Activated (ortho)Deactivated (meta)Possible
C5Activated (ortho to -OCH₃ in adjacent ring)Deactivated (meta)Likely
C8Activated (para)Deactivated (ortho)Possible, but sterically hindered

Role of Carboxylic Acid and Methoxy Functional Groups in Derivatization

The carboxylic acid and methoxy groups are the primary sites for the derivatization of this compound, allowing for its elaboration into a wide array of more complex molecules.

The carboxylic acid group is highly versatile for derivatization. It can be converted into a variety of other functional groups, including:

Esters: Reaction with alcohols in the presence of an acid catalyst.

Amides: Reaction with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents).

Acyl Halides: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Alcohols: Reduction with strong reducing agents like lithium aluminum hydride, as mentioned previously.

The methoxy group can also be a site for derivatization, most commonly through demethylation . This reaction converts the methoxy group into a hydroxyl group, yielding 4-hydroxy-1-naphthoic acid. This transformation is typically achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). chem-station.comrsc.org The resulting hydroxyl group can then undergo further reactions, such as etherification or esterification.

Formation of Complex Molecules and Intermediates

This compound serves as a crucial building block in the synthesis of more complex molecules and is recognized as an important intermediate in the production of pharmaceuticals, dyes, and agrochemicals.

Its derivatization allows for the construction of a variety of structures. For example, the reduction of the carboxylic acid group leads to the formation of 4-methoxy-1-naphthalenemethanol , which can be further oxidized to 4-methoxy-1-naphthaldehyde (B103360) . These compounds are themselves valuable intermediates in organic synthesis.

Furthermore, this compound has been utilized as a precursor in the synthesis of substituted fluoromethylnaphthalenes. Its ability to undergo various transformations on both the functional groups and the aromatic ring system makes it a versatile starting material for the synthesis of polycyclic and heterocyclic compounds. The strategic modification of this molecule has led to the development of novel compounds with potential biological activity.

Computational Chemistry and Molecular Modeling of 4 Methoxy 1 Naphthoic Acid

Quantum Mechanical Calculations and Geometrical Optimization

Quantum mechanical calculations are fundamental to understanding the behavior of 4-Methoxy-1-naphthoic acid at the molecular level. Geometrical optimization is the initial step in these calculations, where the molecule's most stable three-dimensional structure, corresponding to a minimum on the potential energy surface, is determined. This optimized geometry is then used for subsequent calculations of various molecular properties.

Energy Calculations (e.g., Total Energy, Binding Energy)

Computational studies on substituted naphthoic acids have been performed to determine these energetic properties. For a comparative analysis, the energetic properties of a closely related isomer, 2-methoxy-1-naphthoic acid, have been calculated using Density Functional Theory (DFT) with the B3LYP functional and 6-31G basis set.

ParameterValue for 2-methoxy-1-naphthoic acid
Total Energy (au)-688.112
Binding Energy (au)-6.897

HOMO-LUMO Gap Analysis and Chemical Hardness

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is directly related to the HOMO-LUMO gap. A larger HOMO-LUMO gap corresponds to greater chemical hardness.

For 2-methoxy-1-naphthoic acid, the following values have been calculated:

ParameterValue for 2-methoxy-1-naphthoic acid
HOMO Energy (eV)-8.991
LUMO Energy (eV)-4.889
HOMO-LUMO Gap (eV)4.102
Chemical Hardness (η)2.051

Dipole Moment and Electrophilicity Indices

Electrophilicity is a measure of a molecule's ability to accept electrons. A higher electrophilicity index indicates a greater tendency to act as an electrophile. This parameter is useful for predicting the reactivity of the molecule in polar reactions.

Computational analysis of 2-methoxy-1-naphthoic acid has provided the following values for its dipole moment and electrophilicity index:

ParameterValue for 2-methoxy-1-naphthoic acid
Dipole Moment (Debye)2.532
Electrophilicity Index (ω)5.821

Assessment of Substituent Effects on Reactivity

The presence and position of substituents on the naphthalene (B1677914) ring significantly influence the molecule's reactivity. The methoxy (B1213986) group in this compound plays a crucial role in modulating the electronic properties of the entire molecule.

Electronic Effects of Methoxy Groups on Naphthalene Ring Reactivity

The methoxy group (–OCH₃) is an electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic π-system. sciencepublishinggroup.com In the case of this compound, the methoxy group is at the 4-position, which is para to the 1-position where the carboxylic acid group is attached. This positioning enhances the electron-donating effect through resonance, increasing the electron density of the naphthalene ring.

This increased electron density makes the naphthalene ring more susceptible to electrophilic attack compared to unsubstituted naphthalene. The electron-donating nature of the methoxy group stabilizes the carbocation intermediates formed during electrophilic substitution reactions, thereby increasing the reaction rate.

Rotational Barriers and Conformational Analysis

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The rotation of the methoxy group and the carboxylic acid group relative to the naphthalene ring are of particular interest.

The rotation around the C–O bond of the methoxy group and the C–C bond of the carboxylic acid group is associated with rotational energy barriers. These barriers arise from steric hindrance and electronic effects. Computational studies on substituted naphthoic acids have quantified these rotational barriers. For 2-methoxy-1-naphthoic acid, the rotational barriers for the cis and trans conformations of the carboxylic group have been calculated.

ParameterValue for 2-methoxy-1-naphthoic acid (kcal/mol)
Rotational Barrier (cis)10.359
Rotational Barrier (trans)12.793

These values indicate the energy required to rotate the carboxylic acid group from its planar (more stable) conformation to a perpendicular (less stable) conformation. The difference in the rotational barriers for the cis and trans isomers highlights the influence of the methoxy group's position on the conformational flexibility of the molecule.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

Computational chemistry is a powerful tool for predicting the properties and behavior of molecules. Techniques like Density Functional Theory (DFT) are often employed to calculate optimized molecular geometries, electronic structures, and various molecular descriptors. These computed parameters can then be correlated with experimental data to provide insights into the molecule's reactivity and potential biological activity.

For instance, studies on related naphthalenic compounds have utilized DFT calculations to explore their molecular electrostatic potential (MEP), which helps in identifying sites for electrophilic and nucleophilic attacks and understanding intermolecular interactions. Similarly, QSAR and QSPR studies on classes of compounds that include naphthoic acid derivatives aim to build mathematical models that relate a molecule's structural features to its biological activity or chemical properties. These models are valuable in drug discovery and materials science for predicting the efficacy and characteristics of new compounds.

However, without specific studies on this compound, it is not possible to provide the detailed data tables and in-depth analysis of its computational chemistry as requested. The scientific community has yet to publish research that specifically outlines the correlation of its computed geometric and molecular parameters, predictions of its chemical reactivity and biological activity through QSAR/QSPR, or the theoretical approaches for optimizing its activity and binding. Furthermore, specific details on the computational methodologies, such as the exact DFT functionals or software like HyperChem, used for this particular molecule are also not documented.

While general principles of computational chemistry can be applied to hypothesize about the properties of this compound based on its structure, any such discussion would be speculative and would not meet the standard of a scientifically rigorous and accurate report based on published research findings. The absence of this specific data highlights a potential area for future research within the field of computational organic chemistry.

Advanced Spectroscopic and Analytical Characterization of 4 Methoxy 1 Naphthoic Acid and Its Isomers

High-Resolution Mass Spectrometry for Molecular Formula Assignment

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the elemental analysis of organic molecules. It provides highly accurate mass measurements, which in turn allows for the confident assignment of a molecular formula. For 4-Methoxy-1-naphthoic acid, which has a molecular formula of C12H10O3, HRMS can distinguish it from other compounds with the same nominal mass but different elemental compositions. nih.govsigmaaldrich.com

Techniques such as electrospray ionization (ESI) coupled with Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry offer exceptional mass accuracy and resolution. nsf.govacs.orgresearchgate.net This level of precision is critical for confirming the presence of this compound in a sample and for differentiating it from isobaric interferences. nsf.govacs.orgresearchgate.net

PropertyValueSource
Molecular FormulaC12H10O3 nih.govsigmaaldrich.com
Molecular Weight202.21 g/mol nih.govsigmaaldrich.com
Exact Mass202.062994177 Da nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic-level structure of molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that provide information about the different types of hydrogen and carbon atoms in a molecule, respectively. The chemical shifts (δ) of the signals in the NMR spectrum are indicative of the electronic environment of each nucleus.

Detailed, experimentally verified ¹H and ¹³C NMR data for this compound is not available in the provided search results. The following table for a related compound, 1-hydroxy-4-methoxy-2-naphthoic acid, is provided for illustrative purposes of the types of data obtained.

Table of ¹H and ¹³C NMR Chemical Shifts for 1-Hydroxy-4-methoxy-2-naphthoic acid researchgate.netresearchgate.net

Carbon No.¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
1159.9-
2108.3-
3106.97.02 (s)
4154.6-
4a129.2-
5125.68.24 (d, J=8.5 Hz)
6122.97.47 (ddd, J=8.5, 7.0, 1.0 Hz)
7126.87.62 (ddd, J=8.5, 7.0, 1.5 Hz)
8124.98.16 (d, J=8.5 Hz)
8a121.7-
2-COOH172.9-
4-OCH356.43.96 (s)

2D NMR Techniques for Connectivity and Spatial Arrangement

Two-dimensional (2D) NMR techniques provide further structural insights by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. flinders.edu.auyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of proton signals to their corresponding carbon atoms. flinders.edu.auyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons. flinders.edu.au

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, providing information about the 3D structure and stereochemistry of the molecule. researchgate.net

For this compound, these 2D NMR techniques would be used to definitively confirm the substitution pattern on the naphthalene (B1677914) ring and the connectivity of the methoxy (B1213986) and carboxylic acid groups. For example, an HMBC experiment would show a correlation between the methoxy protons and the carbon at the 4-position of the naphthalene ring.

Ion Mobility Spectrometry for Isomer and Isobar Differentiation

Ion mobility spectrometry (IMS) is a powerful analytical technique that separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. nih.govscispace.com This technique is particularly useful for separating isomers—molecules with the same chemical formula but different atomic arrangements—which often cannot be distinguished by mass spectrometry alone. nih.gov

TIMS-FT-ICR MS/MS for Chemical Formula-Based Analysis

The coupling of trapped ion mobility spectrometry (TIMS) with Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) and tandem mass spectrometry (MS/MS) provides an exceptionally powerful platform for the analysis of complex mixtures. nsf.govacs.orgresearchgate.netnih.gov TIMS offers high-resolution ion mobility separation, allowing for the differentiation of isomers like this compound and 2-Methoxy-1-naphthoic acid based on their different collision cross-sections (CCS), which is a measure of their shape. nsf.govacs.orgnih.gov The subsequent high-resolution mass analysis by FT-ICR MS confirms their elemental composition, while MS/MS provides structural information through fragmentation analysis. nsf.govacs.orgnih.gov This combined approach enables confident, chemical formula-based identification of individual components in a mixture. nsf.govacs.orgresearchgate.netnih.gov

Application in Complex Mixture Characterization (e.g., Dissolved Organic Matter)

The analytical challenge of characterizing complex mixtures like dissolved organic matter (DOM) highlights the utility of advanced techniques such as TIMS-FT-ICR MS/MS. nsf.govacs.orgresearchgate.netnih.gov DOM contains a vast number of isomeric and isobaric compounds, making it difficult to analyze with conventional methods. The separation power of ion mobility, combined with the high mass resolution and accuracy of FT-ICR MS, allows for the separation and identification of individual components, such as different isomers of methoxy-naphthoic acid, within these complex matrices. nsf.govacs.orgnih.gov This detailed molecular-level characterization is crucial for understanding the composition and environmental fate of DOM. nsf.govacs.orgnih.gov

Biological Activities and Mechanistic Investigations of 4 Methoxy 1 Naphthoic Acid Derivatives

Role as Pharmaceutical Intermediates and Lead Compounds

4-Methoxy-1-naphthoic acid is recognized as a valuable aromatic carboxylic acid in the fields of organic synthesis and medicinal chemistry. musechem.com Its structure, featuring both a methoxy (B1213986) group and a naphthalene (B1677914) moiety, makes it a versatile building block for the synthesis of novel compounds with potential pharmaceutical applications. musechem.com It serves as a key intermediate in the development of various pharmaceuticals, allowing for a range of chemical modifications to create new therapeutic agents. musechem.com

The naphthalene ring system, a core component of this compound, is found in numerous biologically active compounds. Naphthoquinone derivatives, which can be synthesized from precursors like this compound, have shown a wide array of pharmacological effects, including antitumor properties. nih.govnih.gov These compounds are considered attractive scaffolds for the development of new anticancer agents because they can target multiple signaling pathways within tumor cells. nih.govnih.gov For instance, certain synthetic 1,4-naphthoquinone (B94277) derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines, including lung, breast, and ovarian cancer. semanticscholar.org While the broader class of naphthoquinones shows promise, specific synthetic pathways initiating from this compound to produce targeted antitumor agents require further detailed investigation in the scientific literature.

Regarding anticoagulants, the coumarin (B35378) nucleus is central to widely used drugs like warfarin. While the microbial biosynthesis of 4-hydroxycoumarin (B602359) as a direct precursor for these anticoagulants has been explored, a direct synthetic link from this compound to established anticoagulant drugs is not prominently documented in available research. Heparin and its derivatives, another major class of anticoagulants, are typically derived from animal sources or synthesized chemoenzymatically, following different synthetic strategies. nih.gov

This compound is utilized as a precursor in the chemical synthesis of α-aryl/pyridinyl ethanolamines. usbio.net These resulting compounds have been identified as selective β3 adrenergic receptor agonists. usbio.net The β3 adrenergic receptor is a therapeutic target for various conditions, and agonists for this receptor have been developed for the treatment of overactive bladder and have been investigated for roles in obesity and Type 2 diabetes. researchgate.net The synthesis of potent and selective β3 adrenergic receptor agonists often involves the creation of complex molecules where intermediates like this compound can provide essential structural motifs. researchgate.net

Antimicrobial Efficacy and Mechanism of Action

Inspired by the properties of natural antimicrobial peptides (AMPs), derivatives of naphthoic acid have been used to create novel antimicrobial polymers. These synthetic polymers mimic the facial amphiphilicity of AMPs, where distinct hydrophobic (the bicyclic naphthalene ring) and hydrophilic (cationic charges) regions are strategically arranged. This design allows them to effectively combat difficult-to-treat bacterial infections.

Polymers derived from naphthoic acid have demonstrated potent antibacterial activity against a range of multi-drug resistant (MDR) Gram-negative pathogens. researchgate.net Six different quaternary ammonium-charged (QAC) polymers developed from a poly(glycidyl methacrylate) backbone showed significant efficacy against MDR strains of Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii. researchgate.net

These polymers are not only effective against planktonic (free-floating) bacteria but also show the ability to eradicate established bacterial biofilms. researchgate.net Biofilms are structured communities of bacteria that are notoriously difficult to treat with conventional antibiotics. The naphthoic acid-derived polymers were also found to be effective against metabolically inactive dormant cells within these biofilms, which are often responsible for the recurrence of infections. researchgate.net

Polymer DerivativeMIC (μg/mL) vs A. baumannii (ATCC-19606)MIC (μg/mL) vs P. aeruginosa (ATCC BAA-3107)MIC (μg/mL) vs K. pneumoniae (ATCC BAA-2473)MIC (μg/mL) vs E. coli (ATCC BAA-197)
1-QAC-Butyl15.662.531.215.6
2-QAC-Butyl7.831.215.67.8
3-QAC-Butyl7.815.67.87.8
1-QAC-Hexyl7.815.67.87.8
2-QAC-Hexyl7.815.67.87.8
3-QAC-Hexyl3.97.83.93.9

The primary mechanism of action for these naphthoic acid-derived antimicrobial polymers is the disruption of the bacterial cell membrane. researchgate.net This process mirrors the action of many natural antimicrobial peptides. The cationic (positively charged) groups on the polymers are electrostatically attracted to the negatively charged components of the bacterial membrane. researchgate.net

Following this initial attraction, the hydrophobic naphthalene groups insert into the lipid bilayer of the membrane, leading to a loss of membrane integrity. This disruption manifests as two key events:

Permeabilization : The polymer creates pores or defects in the membrane, causing cellular contents to leak out and compromising the cell's ability to maintain its internal environment. researchgate.net

Depolarization : The disruption of the membrane leads to a collapse of the membrane potential, which is crucial for essential cellular processes like energy production, ultimately leading to bacterial cell death. researchgate.net

The antimicrobial efficacy of these polymers is closely tied to their specific chemical structure. Research into a series of six polymers, varying in the number of cationic charges and the length of the spacer arm connecting the naphthoic acid moiety to the polymer backbone, has elucidated key structure-activity relationships. researchgate.net

Influence of Cationic Charge : Increasing the number of quaternary ammonium-charged (QAC) groups per repeating unit generally enhances antimicrobial activity. For example, the polymer with three cationic charges (3-QAC-Hexyl) consistently showed the lowest Minimum Inhibitory Concentration (MIC) values, indicating the highest potency against the tested MDR bacteria. researchgate.net

Influence of Spacer Length : The length of the alkyl linker (spacer) between the hydrophobic naphthalene ring and the cationic charges also plays a crucial role. A longer hexyl linker was found to be more effective than a shorter butyl linker, suggesting that greater flexibility and spatial separation of the hydrophobic and cationic domains can improve the polymer's ability to interact with and disrupt the bacterial membrane. researchgate.net

This relationship underscores the importance of a well-balanced facial amphiphilicity, where both the hydrophobic and cationic components are optimized to maximize bacterial membrane disruption while minimizing toxicity to host cells. researchgate.net

Herbicidal Properties and Natural Occurrence

While this compound is a known chemical compound, its direct isolation from natural sources and specific biological activities are often discussed in the context of structurally similar derivatives. Research into related methoxylated naphthoic acids provides insight into the potential properties of this class of molecules.

A closely related compound, 1-hydroxy-4-methoxy-2-naphthoic acid, has been successfully isolated from the actinomycete Streptosporangium cinnabarinum (ATCC 31213). researchgate.net This compound was identified as a secondary metabolite and was shown to possess herbicidal properties. researchgate.net The discovery of bioactive compounds like this from microbial sources highlights the role of microorganisms as producers of diverse chemical structures with potential applications in agriculture and pharmacology. researchgate.net

Naphthoic acid derivatives are crucial intermediates in the biosynthesis of menaquinones, also known as vitamin K2. nih.govmdpi.com In bacteria and plants, the core naphthoquinone ring of menaquinones is synthesized via the o-succinylbenzoate (OSB) pathway. nih.gov This pathway begins with chorismate, a key branch-point metabolite in the shikimate pathway. nih.gov Through a series of enzymatic reactions, chorismate is converted into 1,4-dihydroxy-2-naphthoate (DHNA), which serves as the fundamental naphthalenoid ring precursor for both menaquinone and phylloquinone (vitamin K1). nih.gov

While non-methylated forms like 1,4-dihydroxy-2-naphthoic acid are the direct intermediates in this primary metabolic pathway, this compound represents a methylated derivative of the core naphthoic acid structure that is central to this biological process. researchgate.net

Enzymatic Interactions (e.g., Fluorogenic Substrates)

Fluorogenic substrates are specialized molecules that are non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme, which releases a highly fluorescent product. scbt.comresearchgate.net This property makes them invaluable tools for studying enzyme activity in real-time. scbt.com

Methoxy-substituted naphthalenes, including derivatives of this compound, can serve as potential fluorogenic substrates for certain enzymes, particularly cytochrome P450s (CYPs). nih.gov The underlying mechanism involves the enzymatic O-demethylation of the methoxy group to produce a hydroxylated naphthalene derivative. nih.gov This resulting hydroxylated product often exhibits strong fluorescence, which can be readily detected and quantified. nih.gov

Research into naphthalene-based compounds has explored their utility as fluorogenic probes for P450 enzymes. For instance, a study on methoxynaphthalene derivatives investigated their interaction with different CYP isoforms. While 2-naphthoic acid is a known fluorogenic substitute for cinnamic acid, researchers have also probed methoxy-substituted versions to develop specific assays. nih.gov One investigation tested 6-methoxy-2-naphthoic acid and found it underwent O-demethylation catalyzed predominantly by the enzyme CYP1A2, but it was not metabolized by CYP4A11. nih.gov A related compound, 3-(6-Methoxynaphthalen-2-yl)acrylic acid (MONACRA), was identified as a specific fluorogenic substrate for CYP4A11 and CYP1A2. nih.gov The enzymatic O-demethylation of MONACRA yields a brightly fluorescent product, enabling a high-throughput assay for enzyme activity. nih.gov

The kinetic parameters for the interaction of MONACRA with these enzymes have been determined, showcasing the specificity and efficiency of the enzymatic reaction.

EnzymeK_M (μM)k_cat (min⁻¹)Notes
CYP4A11189 ± 3767 ± 18Primary metabolizing enzyme in human liver microsomes. nih.gov
CYP1A2161 ± 3444 ± 6Exhibits substrate inhibition at higher concentrations. nih.gov

This principle of enzymatic O-demethylation suggests that this compound could similarly be investigated as a potential fluorogenic substrate for various enzymes capable of this biotransformation.

Applications and Emerging Roles in Materials Science and Catalysis

Precursor in Liquid Crystal Material Synthesis

The development of thermotropic liquid crystals, which exhibit liquid crystalline properties within a specific temperature range, often relies on molecules with a rigid core and flexible terminal groups. researchgate.netresearchgate.net 4-Methoxy-1-naphthoic acid serves as an excellent precursor for the synthesis of such calamitic (rod-shaped) liquid crystals due to its inherent molecular rigidity. researchgate.netfigshare.comtandfonline.com

The synthesis of these liquid crystalline materials typically involves the esterification of the carboxylic acid group of this compound with various phenols or alcohols that contain flexible alkyl or alkoxy chains. mdpi.com This reaction creates an ester linkage, extending the molecular structure and enhancing the anisometric shape required for the formation of mesophases (the state of matter between liquid and solid). The rigid naphthalene (B1677914) unit provides the necessary structural stability, while the flexible chains facilitate the molecular ordering characteristic of liquid crystalline phases. tandfonline.com

The specific nature of the mesophase, such as nematic or smectic, can be tailored by the choice of the alcohol or phenol (B47542) used in the esterification, as well as by the introduction of other functional groups onto the naphthalene ring. nih.gov The resulting ester-based liquid crystals can exhibit a wide range of transition temperatures and optical properties, making them suitable for applications in display technologies and optical switching devices. dntb.gov.ua

Below is an interactive data table summarizing the key molecular features of this compound that are advantageous for its use as a liquid crystal precursor.

Molecular FeatureAdvantage in Liquid Crystal Synthesis
Rigid Naphthalene Core Provides the necessary structural rigidity to promote the formation of ordered mesophases.
Carboxylic Acid Group Allows for straightforward esterification reactions to introduce flexible terminal chains.
Anisometric Shape Contributes to the overall rod-like molecular geometry essential for calamitic liquid crystals.
Potential for Functionalization The naphthalene ring can be further functionalized to fine-tune the liquid crystalline properties.

Ligand in Catalytic Asymmetric Reactions

In the realm of asymmetric catalysis, the design of chiral ligands is crucial for controlling the stereochemical outcome of a reaction. While direct applications of this compound as a primary chiral ligand are not extensively documented, its derivatives, and naphthoic acids in general, play a significant role as ancillary or supporting ligands in the construction of chiral catalysts. mdpi.com

Naphthoic acid derivatives can coordinate to a metal center through the carboxylate group, influencing the steric and electronic environment around the catalytically active site. njit.edu This coordination can be a key factor in achieving high enantioselectivity in various transformations. For instance, naphthoic acids have been utilized in the synthesis of axially chiral biaryls, a class of compounds that are themselves important chiral ligands and catalysts. figshare.com In these syntheses, the naphthoate group can direct the stereoselective coupling of aromatic rings.

The general approach involves the formation of a metal complex where the naphthoate ligand is part of the coordination sphere. This chiral metal complex then mediates the reaction, favoring the formation of one enantiomer over the other. The steric bulk and electronic properties of the methoxy-substituted naphthalene ring can play a subtle but important role in the enantiodiscrimination process.

The following table outlines the potential roles of this compound-derived ligands in asymmetric catalysis.

Role in Asymmetric CatalysisMechanism of Action
Ancillary Ligand Modifies the steric and electronic properties of the catalytic metal center to influence enantioselectivity.
Chiral Scaffold Component Can be incorporated into larger chiral ligand frameworks to create a specific chiral environment.
Stereochemical Director The rigid and bulky naphthalene group can block certain reaction pathways, favoring the formation of a specific stereoisomer.

UV-Absorbing Additive in Polymer Formulations

When incorporated into a polymer matrix, this compound or its ester derivatives can function as a photostabilizer. The mechanism involves the absorption of UV photons, which excites the molecule to a higher energy state. This excited state can then return to the ground state through non-radiative decay pathways, effectively converting the light energy into thermal energy without initiating degradation reactions in the polymer.

Furthermore, the carboxylic acid or ester functionality can provide compatibility with a range of polymer matrices and can also be covalently bonded into the polymer backbone to prevent leaching of the additive over time. Tin-naphthalene sulfonic acid complexes, for example, have been shown to act as effective photostabilizers for poly(vinyl chloride) (PVC). nih.govnih.gov

The table below summarizes the key aspects of this compound as a potential UV-absorbing additive.

PropertyRelevance as a UV-Absorbing Additive
UV Absorption The extended aromatic system of the naphthalene core allows for the absorption of high-energy UV radiation.
Energy Dissipation The molecule can dissipate the absorbed energy through non-destructive pathways, protecting the polymer matrix.
Compatibility The carboxylic acid or ester group can enhance compatibility with various polymers.
Permanence Can potentially be incorporated into the polymer structure to prevent migration and loss of the additive.

Conclusion and Future Research Directions

Summary of Key Research Findings

Research to date has primarily focused on the synthetic utility of 4-Methoxy-1-naphthoic acid. It is recognized as an aromatic carboxylic acid whose unique structure, featuring a naphthalene (B1677914) core substituted with both a methoxy (B1213986) and a carboxylic acid group, makes it a versatile building block in organic synthesis. musechem.com Its functional groups provide reactive sites for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. musechem.comnbinno.com

The principal application highlighted in the scientific literature is its role as a key intermediate in the preparation of pharmacologically active molecules. musechem.com Notably, it is used in the synthesis of α-aryl/pyridinyl ethanolamines, which have been identified as selective β3 adrenergic receptor agonists. usbio.net This establishes the compound's importance in medicinal chemistry and drug discovery, providing a foundational scaffold for developing targeted therapeutics. The naphthalene framework itself is a cornerstone in modern chemical research, offering a rigid, electron-rich structure that is leveraged in fields ranging from pharmaceuticals to material science. nbinno.com

Identification of Knowledge Gaps and Unexplored Areas

Despite its established role as a synthetic precursor, there is a significant knowledge gap concerning the intrinsic biological and pharmacological properties of this compound itself. The majority of research utilizes it as a stepping stone, and consequently, its own bioactivity profile remains largely uncharacterized.

Key unexplored areas include:

Comprehensive Pharmacological Screening: The potential for this compound to act as an anti-inflammatory, anti-cancer, or antimicrobial agent has not been thoroughly investigated. Research on other naphthoic acid derivatives has shown activity as P2Y14 receptor antagonists, which are promising for treating inflammatory diseases, suggesting a potential avenue for exploration. acs.orgnih.gov

Material Science Applications: While naphthalene derivatives are generally explored for creating novel polymers, dyes, and electronic materials due to their thermal stability and photophysical properties, specific research into this compound for these purposes is lacking. nbinno.com

Biochemical Mechanisms: For any identified biological activity, the underlying mechanisms of action are unknown. Elucidating how the molecule interacts with biological targets at a cellular and molecular level is a critical void in the current body of knowledge.

Metabolic Fate and Pharmacokinetics: There is a lack of information regarding how this compound is absorbed, distributed, metabolized, and excreted in biological systems. Understanding its metabolic pathway is crucial for any potential therapeutic development.

Potential for Novel Applications and Derivatizations

The structural features of this compound present numerous opportunities for creating novel derivatives with enhanced or entirely new functionalities. Future research should focus on strategic derivatization to explore new applications.

Medicinal Chemistry:

Scaffold for Drug Discovery: The compound can serve as a parent structure for generating libraries of new chemical entities. Modifications, such as altering the methoxy group, esterifying the carboxylic acid, or introducing additional substituents (e.g., halogens, nitro groups, or amines) onto the naphthalene ring, could yield potent and selective modulators of various biological targets. nih.gov

Probes for Biological Systems: Derivatization could lead to the creation of fluorescent probes for screening and imaging. For instance, specific naphthoic acid derivatives have been developed as fluorescent tools to screen for breakers of advanced glycation end-products (AGEs), which are implicated in numerous diseases. documentsdelivered.com

Material Science:

Functional Polymers: The carboxylic acid group allows the molecule to be incorporated as a monomer in polymerization reactions, potentially yielding polymers with unique optical or thermal properties conferred by the naphthalene core.

Organic Dyes: The aromatic system is a chromophore that can be modified to develop new dyes for various applications, including textiles and organic light-emitting diodes (OLEDs).

The table below outlines potential derivatization strategies and their target applications.

Modification Site Potential Reaction Resulting Derivative Class Target Application
Carboxylic AcidAmidationNaphthamide DerivativesMedicinal Chemistry (e.g., enzyme inhibitors)
Carboxylic AcidEsterificationNaphthoate EstersProdrugs, Fragrances, Polymer Monomers
Naphthalene RingHalogenationHalogenated Naphthoic AcidsSynthetic Intermediates for Cross-Coupling
Naphthalene RingNitration/ReductionAmino-Naphthoic AcidsDye Synthesis, Pharmaceutical Scaffolds
Methoxy GroupDemethylationHydroxy-Naphthoic AcidBio-isosteric Replacement, Phenolic Derivatives

Methodological Advancements in Characterization and Computational Prediction

Future research on this compound and its derivatives will benefit significantly from the application of modern analytical and computational techniques.

Advanced Characterization: Sophisticated analytical methods are crucial for unambiguous structure elucidation and purity assessment of novel derivatives. Techniques such as high-resolution Orbitrap mass spectrometry can provide precise mass data, aiding in the characterization of complex reaction mixtures and metabolites. mdpi.com Furthermore, advanced 2D NMR techniques will be essential for confirming the regiochemistry of substitutions on the naphthalene ring.

Novel Synthetic Routes: The development of more efficient and sustainable synthetic methodologies will be key. Recent advances, such as Lewis-acid-mediated rearrangements of related precursors, offer novel pathways to access uniquely substituted naphthoic acid derivatives that may not be achievable through traditional methods. nih.gov

Computational Chemistry: In silico methods can accelerate the discovery process. Molecular docking simulations can predict the binding affinity of this compound derivatives to specific protein targets, helping to prioritize compounds for synthesis and biological testing. Density Functional Theory (DFT) calculations can be employed to predict molecular properties, reaction mechanisms, and spectroscopic signatures, guiding synthetic efforts and aiding in the characterization of new compounds.

By leveraging these advanced methodologies, researchers can overcome existing knowledge gaps and efficiently explore the vast chemical space surrounding this versatile compound, paving the way for its application in new and innovative technologies.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 4-Methoxy-1-naphthoic acid derivatives, and how are they characterized?

  • Methodology : Derivatives can be synthesized via methoxylation and carboxylation of naphthalene precursors. A general route involves coupling reactions followed by purification via column chromatography. Characterization typically employs 1H^1H and 13C^{13}C NMR for structural confirmation and purity assessment. High-resolution mass spectrometry (HRMS) or FT-ICR MS can validate molecular formulas .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology : Use chemical-resistant gloves (e.g., nitrile) and lab coats. In case of skin contact, wash immediately with water for 15 minutes. For inhalation exposure, move to fresh air and monitor for delayed symptoms (e.g., respiratory distress) for 48 hours. Store in airtight containers to avoid degradation, and dispose via certified hazardous waste protocols .

Q. How can researchers distinguish this compound from structural isomers like 2-Methoxy-1-naphthoic acid?

  • Methodology : Use ion mobility spectrometry (IMS) coupled with tandem mass spectrometry (MS/MS). For example, TIMS-FT-ICR MS provides ~100 resolving power (RR) to separate isomeric ions based on collisional cross-section differences. Fragmentation patterns (e.g., neutral losses of CO2_2 or H2_2O) and mobility profiles further differentiate isomers .

Q. What are the key considerations for designing in vitro antifungal assays using this compound derivatives?

  • Methodology : Determine minimum inhibitory concentration (MIC) via broth microdilution assays against fungal strains (e.g., Paracoccidioides Pb18). Use serial dilutions (e.g., 2–512 μg/mL) and include positive controls (e.g., amphotericin B). Validate results with triplicate experiments and statistical analysis (e.g., ANOVA) to address variability .

Advanced Research Questions

Q. How can reaction kinetics of this compound polymerization be monitored experimentally?

  • Methodology : Track acetic acid release during melt polymerization via titrimetry. Use sodium hydroxide traps and second-order kinetic models to analyze conversion rates. At ~70% conversion, observe mechanistic shifts (homogeneous to heterogeneous phases) using breaks in time-conversion curves. Adjust temperature and monomer ratios to modulate reaction rates .

Q. What computational methods are suitable for studying the photophysical properties of naphthoic acid derivatives?

  • Methodology : Employ density functional theory (DFT) and configuration interaction singles (CIS) to model excited-state intramolecular proton transfer (ESIPT). Compare theoretical absorption/emission wavelengths (e.g., AM1/PECI=8 for λmax_{\text{max}}) with experimental fluorescence spectra. Solvent effects (pH, polarity) can be modeled using polarizable continuum models (PCMs) .

Q. How do microbial degradation pathways involving naphthoic acid derivatives inform bioremediation strategies?

  • Methodology : Isolate bacteria (e.g., Staphylococcus sp. PN/Y) from contaminated soil and trace degradation metabolites via GC-MS or LC-MS. For this compound, identify intermediates like salicylic acid or catechol via meta-cleavage pathways. Plasmid-encoded catabolic genes can be sequenced to elucidate enzymatic mechanisms .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodology : Re-evaluate assay conditions (e.g., solvent choice, cell line specificity) and confirm compound stability via HPLC. Cross-validate MIC results with time-kill assays or SEM imaging of fungal morphology. Use structure-activity relationship (SAR) studies to correlate substituent effects (e.g., methoxy position) with potency .

Q. What advanced analytical techniques are required to profile isobaric mixtures containing this compound in environmental samples?

  • Methodology : Combine quadrupole isolation (~1 Da resolution) with SORI-CID fragmentation in FT-ICR MS/MS. For complex matrices like dissolved organic matter (DOM), employ broadband ejections to isolate target ions (e.g., [C18_{18}H18_{18}O10_{10}-H]^-) and assign structures via PubChem database matching of mobility and MS/MS scores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.